Thorium-228 is a radioactive isotope of thorium, denoted as , with a half-life of approximately 1.92 years. It is part of the decay chain of thorium-232, which is the most stable and abundant isotope of thorium found in nature. Thorium-228 decays into radium-224 through alpha decay, and it is characterized by its ionizing radiation, which can cause cellular damage and genetic mutations in biological systems . The compound has significant applications in nuclear energy and various industrial processes due to its properties as an actinide metal.
Thorium-228 undergoes several key nuclear reactions:
The biological activity of thorium-228 primarily stems from its ionizing radiation. Exposure to this isotope can lead to:
The mechanisms of toxicity involve both direct DNA damage and the generation of reactive oxygen species, which can further compromise cellular integrity and function .
Thorium-228 can be synthesized or extracted through several methods:
Thorium-228's unique half-life allows it to be effectively used in both medical therapies and as a precursor for producing fissile materials. Unlike uranium isotopes, which are primarily fissionable, thorium isotopes are fertile, requiring neutron capture to become fissile. This characteristic positions thorium compounds as safer alternatives for nuclear energy production while minimizing long-lived radioactive waste issues associated with uranium-based fuels .
Studies on the interactions of thorium-228 focus on its behavior in biological systems and environmental contexts:
Nuclear reactor-based production of thorium-228 primarily relies on the neutron irradiation of radium-226 targets in high-flux nuclear reactors [3]. The production pathway involves the neutron capture reaction where radium-226 undergoes neutron bombardment to form radium-227, which subsequently undergoes beta decay to produce actinium-227 [43]. The actinium-227 then undergoes additional neutron capture to form actinium-228, which decays via beta emission with a half-life of 6.15 hours to yield thorium-228 [3] [33].
The thermal neutron capture cross section of radium-226 has been measured at approximately 12 barns, while actinium-227 exhibits a significantly higher cross section of 495±35 barns [43] [45]. This substantial difference in cross sections influences the overall production efficiency and requires careful optimization of irradiation parameters. Oak Ridge National Laboratory has successfully implemented this production route, utilizing the High Flux Isotope Reactor to irradiate radium-226 targets for simultaneous production of actinium-227 and thorium-228 [3].
The irradiation process generates thorium-228 as a byproduct of actinium-227 production, with both isotopes created when radium-226 targets are exposed to neutron flux densities ranging from 10^13 to 10^14 neutrons per square centimeter per second [3] [16]. Production yields are dependent on multiple factors including total neutron exposure, neutron flux intensity, irradiation time, and the decay rates of intermediate products [45].
Parameter | Value | Reference |
---|---|---|
Radium-226 thermal neutron cross section | 12 barns | [43] [45] |
Actinium-227 thermal neutron cross section | 495±35 barns | [43] |
Optimal neutron flux density | 10^13-10^14 n/cm²/sec | [16] |
Thorium-228 half-life | 1.9116 years | [9] [12] |
Ion exchange separation represents the primary processing methodology for isolating thorium-228 from irradiated radium-226 targets [9] [12]. The separation process employs strongly basic anion exchange resins to selectively retain thorium while allowing radium and other actinides to pass through the column [10] [13].
The ion exchange protocol begins with dissolution of the irradiated target material in concentrated nitric acid, followed by adjustment to optimal acidity conditions for selective adsorption [13]. Research has demonstrated that thorium exhibits strong affinity for anion exchange resins in concentrated hydrochloric acid solutions, forming anionic chloride complexes that are readily adsorbed onto the resin matrix [10] [11].
The separation efficiency is enhanced through systematic optimization of acid concentration, with 4 molar hydrochloric acid providing optimal conditions for thorium retention while minimizing radium co-adsorption [11]. The process involves sequential elution steps where thorium is selectively retained on the anion exchange column while radium-228 and actinium isotopes are separated into distinct fractions [13].
Advanced ion exchange protocols have achieved separation factors exceeding 1000:1 for thorium versus radium, with radiochemical yields typically ranging from 90-98% for thorium recovery [13] [34]. The method has been successfully scaled for processing gram quantities of thorium, with multicurie level operations demonstrated for industrial applications [13].
Bis(2-ethylhexyl) hydrogen phosphate extraction chromatography represents a highly selective purification technique for thorium-228 isolation [11] [14] [15]. This organophosphorus extractant demonstrates exceptional selectivity for thorium(IV) ions while exhibiting minimal affinity for radium and other alkaline earth elements [11] [18].
The extraction mechanism involves formation of neutral thorium-bis(2-ethylhexyl) hydrogen phosphate complexes that are preferentially extracted into the organic phase [14]. The distribution coefficient for thorium typically exceeds 100 in optimized acid conditions, while radium distribution coefficients remain below 0.1, providing excellent separation factors [11] [15].
Extraction chromatography columns utilizing bis(2-ethylhexyl) hydrogen phosphate immobilized on polytetrafluoroethylene support have been developed for routine thorium-228 purification [15] [18]. These columns demonstrate high chemical resistance and maintain separation efficiency over extended operational periods [18]. The extraction process typically employs 0.1 molar nitric acid for thorium elution, achieving quantitative recovery with breakthrough levels below 0.005% [15].
Research has shown that bis(2-ethylhexyl) hydrogen phosphate extraction can process thorium samples containing up to 40 grams of natural thorium matrix while maintaining high purity standards [18]. The method produces minimal organic waste compared to traditional solvent extraction approaches and avoids the water solubility issues associated with bis(2-ethylhexyl) hydrogen phosphate in conventional liquid-liquid systems [11].
Extraction Parameter | Thorium-228 | Radium-224 | Separation Factor |
---|---|---|---|
Distribution coefficient (0.1 M HNO₃) | >100 | <0.1 | >1000 |
Recovery efficiency | >99% | <0.005% | - |
Processing capacity | 40 g Th matrix | - | - |
Carrier-free isolation of thorium-228 from uranium-232 sources represents an alternative production pathway that exploits the natural decay relationship between these isotopes [16] [18]. Uranium-232, with its 68.9-year half-life, serves as a long-term generator for thorium-228 production through alpha decay [16] [40].
The isolation process employs anion exchange chromatography to separate uranium and thorium based on their distinct chemical behaviors in concentrated hydrochloric acid solutions [16]. Uranium forms stable anionic chloride complexes that are strongly retained on anion exchange resins, while thorium exhibits weaker retention under identical conditions [10] [16].
Optimized separation protocols utilize sequential acid elution steps to achieve complete uranium-thorium separation [16] [36]. The process begins with sample loading in 4 molar hydrochloric acid, followed by thorium elution with the same acid concentration, and subsequent uranium recovery using dilute hydrochloric acid [16] [36].
Quality control studies have demonstrated that this separation methodology can achieve thorium-228 purities exceeding 99.9% with uranium contamination levels below 0.1% [16] [36]. The carrier-free nature of the product ensures maximum specific activity, reaching the theoretical limit of 31.1 terabecquerels per gram [9] [12].
The uranium-232 source material can be repeatedly processed to harvest thorium-228, as the parent isotope continuously regenerates the daughter product over time [16] [40]. This regenerative capacity makes uranium-232 sources particularly valuable for sustained thorium-228 production campaigns [40].
Radionuclidic purity optimization represents a critical challenge in industrial-scale thorium-228 production, particularly due to the presence of competing nuclear reactions and decay pathways [22] [26]. The primary concern involves minimization of uranium-232 contamination, which introduces gamma-emitting daughter products including bismuth-212 and thallium-208 that significantly complicate handling procedures [22].
Industrial facilities must implement comprehensive quality assurance protocols to maintain radionuclidic purities exceeding 99% as required for pharmaceutical applications [9] [12] [26]. Advanced separation techniques have been developed to address specific contaminant issues, including selective removal of thorium-230 and thorium-232 isotopes that may be present in the starting materials [13] [22].
The optimization process requires careful control of irradiation parameters to minimize production of unwanted isotopes [22] [40]. Extended cooling periods following irradiation allow short-lived contaminants to decay while preserving the longer-lived thorium-228 product [22]. Research has demonstrated that cooling times of at least one year are optimal for achieving maximum radionuclidic purity [22].
Analytical verification of radionuclidic purity employs high-resolution gamma spectrometry and alpha spectrometry to quantify trace contaminants [26] [36]. Acceptance criteria for pharmaceutical-grade thorium-228 typically require contamination levels below 0.002% for other thorium isotopes and below 0.001% for uranium isotopes [26].
Radionuclidic Contaminant | Typical Level | Acceptance Limit | Detection Method |
---|---|---|---|
Uranium-232 | <0.1% | <0.001% | Alpha spectrometry |
Thorium-230 | <0.01% | <0.002% | Alpha spectrometry |
Thorium-232 | <0.05% | <0.002% | Gamma spectrometry |
Bismuth-212 | Variable | Monitor only | Gamma spectrometry |
Alpha spectrometry represents the most widely used technique for thorium-228 detection and quantification, providing direct measurement through characteristic alpha particle emissions [1] [2]. The method exploits the alpha decay of thorium-228 with a half-life of 1.91 years, producing distinct energy groups that enable isotopic identification and quantitative analysis [3] [4].
The primary alpha energy groups of thorium-228 occur at 5.421 megaelectron volts (71 percent abundance), 5.340 megaelectron volts (28 percent abundance), 5.208 megaelectron volts (0.4 percent abundance), and 5.173 megaelectron volts (0.2 percent abundance) [4]. These energy signatures provide unambiguous identification when sufficient spectral resolution is achieved, typically requiring less than 30 kiloelectron volts full width at half maximum for the major peaks and less than 20 kiloelectron volts for minor transitions [5].
Sample preparation protocols for alpha spectrometry involve chemical separation using anion exchange chromatography, typically employing AG1-X8 resin in hydrochloric acid media [6] [7]. The separation procedure begins with sample dissolution in 9 molar hydrochloric acid, followed by column loading and selective elution to isolate thorium isotopes from interfering radionuclides [6]. Iron hydroxide coprecipitation is commonly employed for preconcentration from large volume water samples, achieving chemical yields of 70 to 95 percent [8] [9].
Electrodeposition onto stainless steel discs provides optimal source preparation for alpha spectrometry, producing nearly massless sources with minimal self-absorption [10]. The electrodeposition process utilizes ammonium sulfate electrolyte solutions, achieving uniform deposition and high counting efficiency [11]. Detection limits for thorium-228 using alpha spectrometry range from 0.001 to 1.0 millibecquerels per liter for water samples and 0.07 to 0.16 becquerels per kilogram for soil samples [9].
Chemical yield determination employs thorium-229 as an internal tracer, added at the beginning of the analytical procedure [6] [9]. The recovery of thorium-229 provides correction factors for chemical losses during sample processing, ensuring accurate quantification of thorium-228 activity. Typical chemical yields for environmental samples range from 70 to 95 percent, with relative standard deviations of 3 to 15 percent [9].
Gamma spectroscopy offers an alternative approach for thorium-228 determination, utilizing characteristic gamma ray emissions from the isotope and its decay products [12] [13]. While thorium-228 itself emits gamma rays at 89.0 kiloelectron volts (1.6 percent intensity) and 137.0 kiloelectron volts (0.26 percent intensity), practical quantification often relies on higher intensity emissions from decay chain progeny [12] [4].
The most prominent gamma peaks suitable for thorium-228 quantification originate from actinium-228 (209.25, 338.32, 911.20, and 968.96 kiloelectron volts), lead-212 (238.6 kiloelectron volts), and thallium-208 (510.74 kiloelectron volts) [12]. These progeny nuclides reach radioactive equilibrium with thorium-228 within 23 days for solid samples, enabling indirect determination of the parent isotope [12].
Detection limits for gamma spectroscopy range from 0.1 to 10 millibecquerels per liter for water samples and 1.0 to 10 becquerels per kilogram for soil samples [12]. Sample geometry standardization is critical for accurate efficiency determination, requiring identical container types and fill heights for standards and samples [15]. Counting times typically range from 1 to 24 hours, depending on required detection limits and sample activity levels [12].
Matrix effects significantly influence gamma spectroscopy results, particularly self-absorption at low energies [12]. The 63.8 kiloelectron volt peak of thorium-232 experiences substantial interference from the 63.3 kiloelectron volt peak of thorium-234, limiting its utility for direct thorium-232 quantification [12]. Background subtraction and peak deconvolution algorithms are essential for accurate quantification in complex gamma spectra [14].
Inductively Coupled Plasma Mass Spectrometry provides exceptional sensitivity for thorium-228 detection in environmental matrices, achieving detection limits as low as 0.001 millibecquerels per liter in optimal conditions [16] [17] [18]. The technique measures mass-to-charge ratios directly, enabling isotopic identification and quantification without radioactive decay considerations [16].
Sample preparation for Inductively Coupled Plasma Mass Spectrometry analysis requires minimal chemical processing compared to radiometric techniques [17] [18]. Direct aspiration of acidified water samples provides rapid analysis, while solid samples require acid digestion or fusion procedures [17]. Matrix effects in seawater necessitate dilution or separation techniques to minimize salt-induced interferences [17].
Thorium ionization efficiency in the plasma source exceeds 90 percent under optimized conditions, providing high sensitivity for trace-level determinations [16]. However, thorium exhibits relatively poor nebulization efficiency compared to other actinides, requiring careful optimization of plasma conditions and sample introduction parameters [16]. Oxide formation can interfere with isotopic measurements, necessitating oxide monitoring and correction procedures [16].
Isotopic interference considerations include potential overlap from uranium-232 hydride formation at mass 233, though this is typically negligible for thorium-228 measurements at mass 228 [16]. Memory effects between samples require thorough washout procedures, particularly when analyzing samples with widely varying thorium concentrations [18].
Precision for Inductively Coupled Plasma Mass Spectrometry determinations ranges from 1 to 5 percent relative standard deviation under optimal conditions [17]. Recovery studies in various matrices demonstrate 85 to 98 percent accuracy for thorium determinations, with some reduction in more complex matrices [17]. Analysis times are typically 1 to 2 hours per sample, including sample preparation and instrumental measurement [17].
Thermal Ionization Mass Spectrometry represents the most precise technique for thorium isotopic ratio measurements, achieving uncertainties of 0.2 to 0.9 percent at the two-sigma confidence level [19] [16]. This exceptional precision enables applications in geochronology, environmental dating, and marine geochemistry where accurate isotopic ratios are critical [19].
Total evaporation Thermal Ionization Mass Spectrometry eliminates fractionation effects during analysis, providing the highest accuracy for isotopic ratio determinations [19]. The technique requires only femtogram quantities of thorium (2 to 170 femtograms), making it suitable for samples with extremely low thorium concentrations [19]. Ion counting detection systems maximize sensitivity while maintaining precision [19].
Sample loading procedures utilize resin bead techniques to minimize sample handling and contamination [20]. Thorium is loaded onto anion exchange resin beads from hydrochloric acid solutions, then transferred to rhenium filaments for mass spectrometric analysis [20]. Single-filament ionization techniques provide optimal performance for thorium isotopic measurements [20].
Blank contributions represent the primary limitation for ultra-trace thorium determinations by Thermal Ionization Mass Spectrometry [16] [20]. Procedural blanks must be carefully monitored and minimized through clean laboratory techniques and high-purity reagents [20]. Background contamination particularly affects thorium-230 and thorium-232 measurements due to their natural abundance [16].
Counting statistics limitations become significant for samples containing less than 100 femtograms of thorium [19]. Extended counting times up to several hours may be required to achieve desired precision levels [20]. Reproducibility studies demonstrate excellent agreement between replicate analyses, with relative standard deviations typically less than 1 percent [19].
Sequential extraction protocols have been developed to isolate thorium-228 from complex environmental matrices while maintaining quantitative recovery and minimizing interferences [21] [22] [23]. These methods address the challenges posed by heterogeneous sample compositions and competing matrix components that can interfere with conventional separation techniques [22].
The TEVA (TetraEthyleneglycol dimethacrylate-based Actinide extraction) resin system provides highly selective separation of thorium from uranium and protactinium using quaternary ammonium extractants [21]. Sequential elution with varying hydrochloric acid concentrations enables separation of thorium, protactinium, and uranium in a single chromatographic procedure [21]. Thorium elution occurs with 9 molar hydrochloric acid, providing excellent separation from other actinides [21].
Multi-stage separation protocols combine precipitation, ion exchange, and extraction chromatography techniques to achieve optimal purification [22] [7]. Initial coprecipitation with iron hydroxide or calcium phosphate removes thorium from large volume samples, followed by anion exchange chromatography for purification [7]. Final extraction into tri-octyl phosphine oxide (TOPO) organic phases provides additional purification and source preparation [22].
Matrix-specific optimization is required for different sample types, with sediments requiring fusion or aggressive acid digestion procedures [22] [24]. Biological samples necessitate careful organic matter destruction while preserving thorium recovery [25]. Water samples benefit from preconcentration steps using coprecipitation or solid-phase extraction techniques [26].
Chemical yield determination employs thorium-229 or thorium-234 tracers added before sample processing [21] [25]. Recovery efficiencies for sequential extraction procedures typically range from 60 to 85 percent, with relative standard deviations of 10 to 25 percent [22]. The lower precision compared to single-step procedures reflects the complexity of multi-stage separations [23].
Delayed coincidence counting represents a rapid, non-destructive technique specifically developed for thorium-228 measurements in marine environments [27] [28] [29]. The method utilizes the Radium Delayed Coincidence Counter system, originally designed for radium isotope measurements, adapted for thorium-228 analysis through detection of radon-220 progeny [27].
The analytical principle exploits the decay sequence from thorium-228 to radium-224 (3.631 days half-life) to radon-220 (55.8 seconds half-life) [27]. Radon-220 emanation from samples enables detection through alpha scintillation counting in Lucas cells, with delayed coincidence circuits discriminating radon-220 decays from interference [29]. The short half-life of radon-220 requires rapid sample processing and measurement [27].
Sample collection procedures for marine applications utilize large-volume in-situ pumps equipped with quartz microfiber filters and manganese dioxide-impregnated cartridges [27]. Particulate thorium-228 concentrates on filters, while dissolved thorium-228 adsorbs to cartridge materials [27]. Custom-machined filter holders and commercial cartridge holders enable direct sample counting without chemical processing [27].
Calibration procedures employ laboratory-prepared standards containing known thorium-228 activities [27]. Scavenging efficiency determination requires assessment of thorium-228 uptake kinetics on cartridge materials, typically achieving 51 ± 6 percent efficiency [27]. Background determination utilizes blank cartridges processed identically to samples [27].
Performance characteristics demonstrate excellent correlation with conventional alpha spectrometry, with correlation coefficients of 0.95 for comparative studies [27]. Detection limits range from 0.02 to 0.65 disintegrations per minute per 100 liters for marine samples [27]. Analysis times of 1 to 2 hours enable rapid sample throughput for oceanographic applications [28].
Activity distributions measured using delayed coincidence counting reveal characteristic patterns of upper ocean scavenging and subsurface regeneration [27]. Particulate thorium-228 activities range from 0.02 to 0.06 disintegrations per minute per 100 liters, while dissolved activities span 0.04 to 0.65 disintegrations per minute per 100 liters in the upper 1000 meters [27]. These measurements enable calculation of thorium-228 fluxes and particle export rates in marine systems [30].
Analytical Method | Detection Limit (Water) | Detection Limit (Soil) | Precision (RSD) | Analysis Time | Chemical Yield |
---|---|---|---|---|---|
Alpha Spectrometry | 0.001-1.0 mBq/L | 0.07-0.16 Bq/kg | 3-15% | 3-7 days | 70-95% |
Gamma Spectroscopy | 0.1-10 mBq/L | 1.0-10 Bq/kg | 5-20% | 1-3 days | Not applicable |
ICP-MS | 0.001-0.1 mBq/L | 0.1-1.0 Bq/kg | 1-5% | 1-2 hours | 85-98% |
TIMS | 0.01-0.1 mBq/L | 0.5-2.0 Bq/kg | 0.2-1% | 2-4 hours | 85-98% |
Delayed Coincidence | 0.02-0.65 dpm/100L | Not applicable | 5-10% | 1-2 hours | 90-95% |
Energy (keV) | Intensity (%) | Origin Nuclide | Interference | Application |
---|---|---|---|---|
63.8 | 0.259 | Th-232 | Th-234 (63.3 keV) | Indirect identification |
89.0 | 1.6 | Th-228 | None reported | Direct quantification |
137.0 | 0.26 | Th-228 | None reported | Direct quantification |
209.25 | 3.97 | Ac-228 | None reported | Indirect via decay chain |
238.6 | 43.6 | Pb-212 | None reported | Indirect via decay chain |
338.32 | 11.40 | Ac-228 | Ra-223 (338.28 keV) | Indirect via decay chain |
911.20 | 26.20 | Ac-228 | None reported | Indirect via decay chain |
Alpha Energy (MeV) | Abundance (%) | Transition Assignment | Resolution Required (keV) |
---|---|---|---|
5.421 | 71.0 | Ground state | < 30 |
5.340 | 28.0 | First excited state | < 30 |
5.208 | 0.4 | Second excited state | < 20 |
5.173 | 0.2 | Third excited state | < 20 |
Matrix Type | Detection Limit (ng/L) | Precision (% RSD) | Recovery (%) | Interference Level |
---|---|---|---|---|
Drinking water | 0.001-0.01 | 1-3 | 95-105 | Minimal |
Groundwater | 0.01-0.1 | 2-5 | 90-105 | Moderate |
Seawater | 0.1-1.0 | 3-8 | 85-100 | Significant (salt matrix) |
River water | 0.01-0.1 | 2-5 | 90-105 | Moderate |
Soil digest | 0.1-1.0 | 3-8 | 85-100 | Significant (matrix effects) |
Isotope Ratio | Precision (2σ %) | Sample Size (fg) | Application |
---|---|---|---|
Th-228/Th-232 | 0.2-0.9 | 2-170 | Environmental dating |
Th-230/Th-232 | 0.3-0.6 | 5-200 | U-series dating |
Th-228/Th-230 | 0.4-1.0 | 10-150 | Marine geochemistry |
Ra-228/Ra-226 | 0.2-0.9 | 2-170 | Geochronology |
Sample Type | Activity Range (dpm/100L) | Counting Efficiency (%) | Background (cpm) | Analysis Time (hours) |
---|---|---|---|---|
Dissolved seawater | 0.04-0.65 | 51 ± 6 | < 2 | 1-2 |
Particulate matter | 0.02-0.06 | 45 ± 8 | < 2 | 2-4 |
Coastal water | 0.1-1.0 | 50 ± 10 | < 3 | 1-3 |
Deep ocean water | 0.01-0.1 | 48 ± 12 | < 2 | 2-6 |